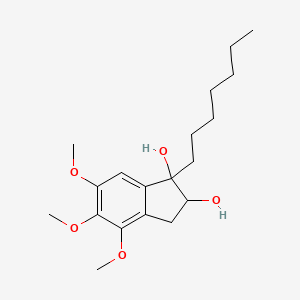
1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- is a complex organic compound with the molecular formula C19H30O5 This compound is characterized by its indene backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring
Métodos De Preparación
The synthesis of 1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- can be achieved through several synthetic routes One common method involves the alkylation of indene derivatives followed by hydroxylation and methoxylation reactionsIndustrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s hydroxyl and methoxy groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar compounds to 1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- include:
1H-Indene-1,2-diol, 2,3-dihydro-, cis-: This compound has a similar indene backbone but differs in the stereochemistry and the absence of the heptyl and methoxy groups.
1H-Indene-1,2-diol, 2,3-dihydro-, trans-: Another stereoisomer with different spatial arrangement of the hydroxyl groups.
1H-Indene, 1-hexadecyl-2,3-dihydro-: This compound has a longer alkyl chain and lacks the methoxy groups, leading to different chemical properties and applications.
Propiedades
Fórmula molecular |
C19H30O5 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1-heptyl-4,5,6-trimethoxy-2,3-dihydroindene-1,2-diol |
InChI |
InChI=1S/C19H30O5/c1-5-6-7-8-9-10-19(21)14-12-15(22-2)18(24-4)17(23-3)13(14)11-16(19)20/h12,16,20-21H,5-11H2,1-4H3 |
Clave InChI |
FCZLFAPVBPVTBA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1(C(CC2=C(C(=C(C=C21)OC)OC)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Pyrrolidinecarboxamide, N-[6-[2-fluoro-4-[[3-oxo-3-(phenylamino)-1-(trifluoromethyl)propyl]amino]phenoxy]-4-pyrimidinyl]-](/img/structure/B12635992.png)
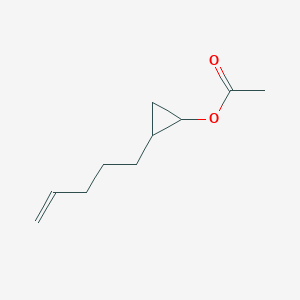
![tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate](/img/structure/B12636007.png)
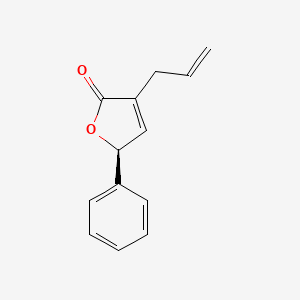
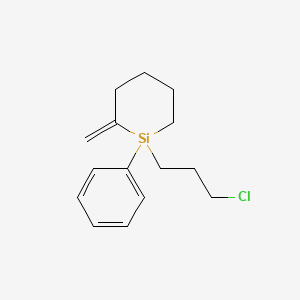

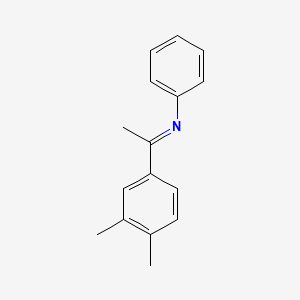
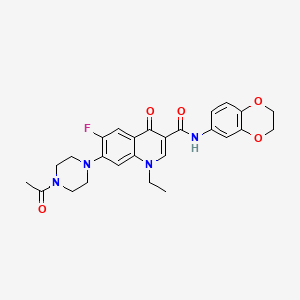

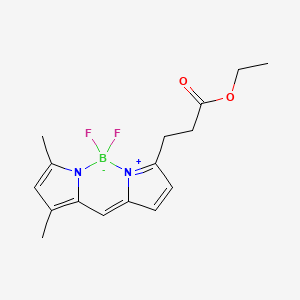

![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12636041.png)
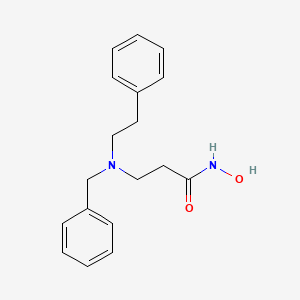
![2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12636060.png)
